molecular formula C19H13ClN2O4 B6280204 1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid CAS No. 2248347-56-8

1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid

Cat. No.: B6280204
CAS No.: 2248347-56-8
M. Wt: 368.8
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Description

1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid: is a complex organic compound that features an indole ring system conjugated with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. Subsequent steps may include halogenation, condensation reactions, and oxidation processes to introduce the oxazole ring and chlorophenyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the indole nitrogen to an N-oxide.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Replacing the chlorophenyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophilic substitution reactions with various nucleophiles.

Major Products Formed

  • N-oxide derivatives: from oxidation reactions.

  • Alcohol derivatives: from reduction reactions.

  • Substituted phenyl derivatives: from substitution reactions.

Scientific Research Applications

This compound has shown potential in various scientific research areas, including:

  • Chemistry: : Serving as a building block for the synthesis of more complex molecules.

  • Biology: : Investigating its biological activity, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Exploring its therapeutic potential in drug development.

  • Industry: : Utilizing its properties in the creation of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both indole and oxazole rings. Similar compounds include other indole derivatives and oxazole derivatives, which may share some biological activities but differ in their chemical properties and applications.

List of Similar Compounds

  • Indole-3-carboxylic acid

  • 2,3-dihydro-1H-indole-3-carboxylic acid

  • 1,2-oxazole derivatives

  • 2-chlorophenyl derivatives

Properties

CAS No.

2248347-56-8

Molecular Formula

C19H13ClN2O4

Molecular Weight

368.8

Purity

95

Origin of Product

United States

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